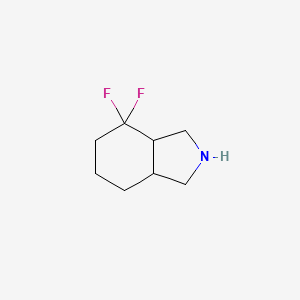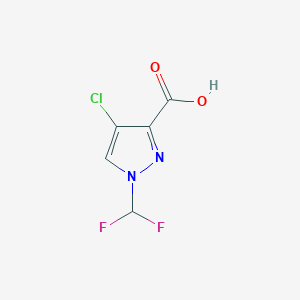
4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid
描述
4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (4-Cl-DFP) is a fluorinated organic compound that belongs to the class of pyrazole carboxylic acids. It is a common intermediate in the synthesis of various drugs and pharmaceuticals, and has been found to exhibit a wide range of biological activities.
科学研究应用
4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antinociceptive properties. It has also been found to have potential applications in the treatment of cancer, diabetes, and other diseases. Additionally, 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid has been found to be a useful tool in the study of enzyme inhibition, enzyme kinetics, and drug-target interactions.
作用机制
The exact mechanism of action of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. Additionally, 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid has been found to act as an agonist at the kappa-opioid receptor, which is thought to be involved in the analgesic and antinociceptive effects of the compound.
Biochemical and Physiological Effects
4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid has been found to have a wide range of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, reduce pain, and reduce convulsions. Additionally, it has been found to have a protective effect against oxidative stress, reduce blood glucose levels, and reduce the risk of cardiovascular disease.
Advantages and Limitations for Laboratory Experiments
4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a relatively safe and non-toxic compound, making it suitable for use in laboratory experiments. Additionally, its synthesis method is highly efficient, with yields of up to 97% reported. However, the compound is relatively unstable, and can degrade rapidly in the presence of light and heat.
未来方向
The potential applications of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid are vast and varied. Further research is needed to fully understand its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, further research is needed to explore the potential of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid as a drug-target interaction tool and to assess its efficacy in the treatment of various medical conditions. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for the compound.
属性
IUPAC Name |
4-chloro-1-(difluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2O2/c6-2-1-10(5(7)8)9-3(2)4(11)12/h1,5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHLWLUPTLVMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1C(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



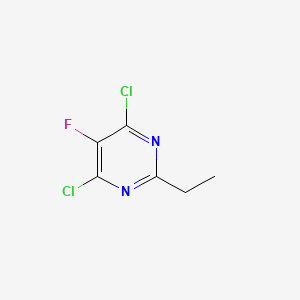


![8-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425980.png)
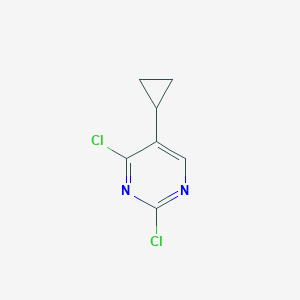


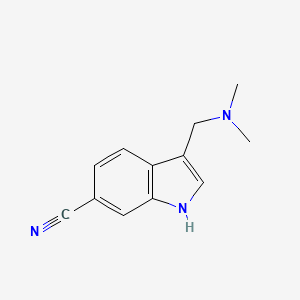
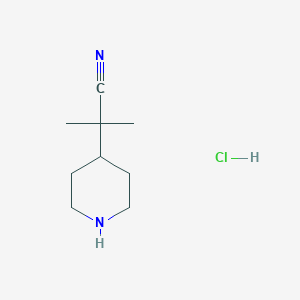
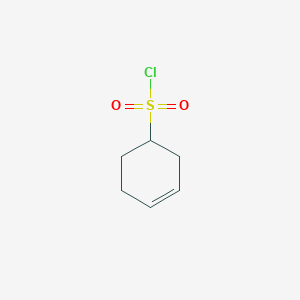
![Benzo[b]thiophene-2-sulfonyl chloride, 7-methyl-](/img/structure/B1425994.png)
